

GSK345931A: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	GSK345931A	
Cat. No.:	B1672382	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK345931A is a potent and selective antagonist of the prostaglandin E2 receptor subtype 1 (EP1).[1][2] Developed as a potential therapeutic agent for inflammatory pain, this small molecule has demonstrated efficacy in various preclinical models.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for **GSK345931A**, intended to support further research and development efforts in this area.

Chemical Structure and Properties

GSK345931A is a biphenyl pyridine derivative. Its chemical identity and fundamental properties are summarized in the tables below.

Chemical Identification



Identifier	Value
IUPAC Name	2-Pyridinecarboxylic acid, 6-(5'-chloro-2'-(2-methylpropoxy)(1,1'-biphenyl)-2-yl)-, sodium salt
CAS Number	869499-38-7 (Salt)
Chemical Formula	C22H19CINNaO3
Molecular Weight	403.83 g/mol
InChI Key	HCPQFFJXXAUWBN-UHFFFAOYSA-M
SMILES	CC(C)COc1c(ccc(c1)Cl)c2cccc2c3ncccc3C(=O)[O-].[Na+]

Physicochemical Properties

Property	Value	Source
Appearance	Solid	General Chemical Supplier Information
Solubility	Soluble in DMSO	General Chemical Supplier Information
Storage	Store at -20°C for long-term	General Chemical Supplier Information

Pharmacology

GSK345931A functions as a selective antagonist at the EP1 receptor, a G-protein coupled receptor (GPCR) that mediates the effects of prostaglandin E2 (PGE2). PGE2 is a key inflammatory mediator, and its interaction with the EP1 receptor is known to contribute to the sensitization of nociceptive neurons and the perception of pain. By blocking this interaction, **GSK345931A** effectively mitigates inflammatory pain responses in preclinical settings.[1][2]

Pharmacodynamics



Parameter	Value	Species	Assay	Reference
EP1 Receptor Binding Affinity (pKi)	8.0	Human	Radioligand binding assay	Hall et al., 2009
EP1 Functional Antagonism (pA2)	7.9	Human	Calcium mobilization assay	Hall et al., 2009

Selectivity Profile

GSK345931A exhibits high selectivity for the EP1 receptor over other prostanoid receptors.

Receptor Subtype	Fold Selectivity (over EP1)	
EP2	>100	
EP3	>100	
EP4	>100	
DP	>100	
FP	>100	
IP	>100	
TP	>100	
Data derived from Hall et al., 2009		

Pharmacokinetics

Preclinical studies in rodents have demonstrated that **GSK345931A** possesses favorable pharmacokinetic properties, including measurable central nervous system (CNS) penetration. [1][2]



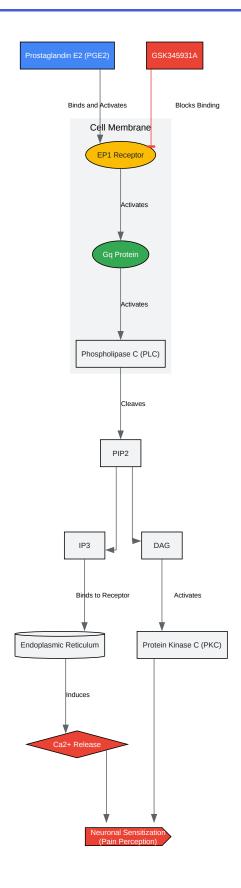
Parameter	Value	Species	Route	Reference
Oral Bioavailability	Good	Rat	Oral	Hall et al., 2009
Metabolic Stability	Good	Rat	In vitro (liver microsomes)	Hall et al., 2009
CNS Penetration	Measurable	Mouse, Rat	Systemic administration	Hall et al., 2009

Mechanism of Action and Signaling Pathway

The EP1 receptor is a Gq-protein coupled receptor.[3] Upon binding of its endogenous ligand, PGE2, the EP1 receptor activates a downstream signaling cascade that ultimately leads to the sensitization of sensory neurons and the perception of pain. **GSK345931A** acts by competitively inhibiting the binding of PGE2 to the EP1 receptor, thereby blocking the initiation of this signaling pathway.

The canonical signaling pathway initiated by EP1 receptor activation is depicted below:





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EP1 Receptor Signaling Pathway

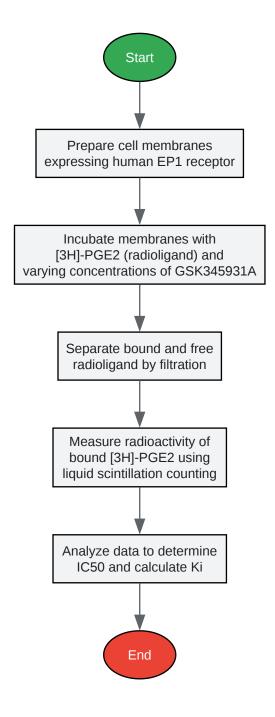


Experimental Protocols

The following are summaries of key experimental methodologies used in the characterization of **GSK345931A**, based on the work by Hall et al. (2009).

Radioligand Binding Assay (for EP1 Affinity)

A workflow for determining the binding affinity of **GSK345931A** to the EP1 receptor is outlined below.



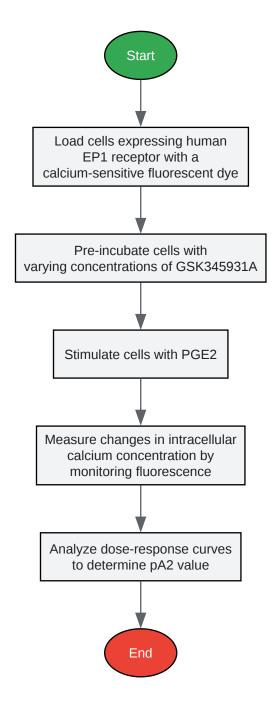


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Radioligand Binding Assay Workflow

Calcium Mobilization Assay (for Functional Antagonism)

The functional antagonism of **GSK345931A** at the EP1 receptor was assessed by measuring its ability to inhibit PGE2-induced calcium mobilization.



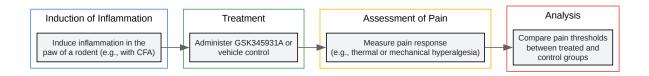
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Calcium Mobilization Assay Workflow

In Vivo Model of Inflammatory Pain

The analgesic efficacy of **GSK345931A** was evaluated in a rodent model of inflammatory pain.



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In Vivo Inflammatory Pain Model Workflow

Conclusion

GSK345931A is a well-characterized, potent, and selective EP1 receptor antagonist with demonstrated efficacy in preclinical models of inflammatory pain. Its favorable pharmacokinetic profile, including CNS penetration, suggests its potential as a therapeutic candidate. This technical guide provides foundational information to aid researchers in further exploring the utility of **GSK345931A** in various disease models and to support the development of novel analgesics targeting the EP1 receptor.

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